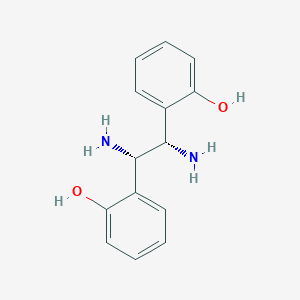

(1S,2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(1S,2S)-1,2-diamino-2-(2-hydroxyphenyl)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c15-13(9-5-1-3-7-11(9)17)14(16)10-6-2-4-8-12(10)18/h1-8,13-14,17-18H,15-16H2/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRNPLGLZBUDMRE-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(C2=CC=CC=C2O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@@H]([C@H](C2=CC=CC=C2O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584913 | |

| Record name | 2,2'-[(1S,2S)-1,2-Diaminoethane-1,2-diyl]diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870991-68-7 | |

| Record name | 2,2'-[(1S,2S)-1,2-Diaminoethane-1,2-diyl]diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: (1S,2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine

This in-depth technical guide focuses on (1S,2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine , a privileged chiral scaffold often referred to as the "Mother Diamine" (or HPEN). It details the molecule's physicochemical identity, industrial synthesis via resolution, and its unique utility in generating enantiopure "daughter" diamines via the diaza-Cope rearrangement.

Audience: Synthetic Chemists, Process Engineers, and Drug Development Scientists. Scope: Molecular Identity, Synthesis, Diaza-Cope Mechanism, and Analytical Characterization.

Executive Summary & Chemical Identity

This compound is a C2-symmetric chiral diamine ligand. It is structurally distinct from the common 1,2-diphenylethylenediamine (DPEN) due to the presence of ortho-hydroxyl groups on the phenyl rings. These hydroxyl groups are not merely auxochromes; they are functional handles that enable resonance-assisted hydrogen bonding (RAHB) , a phenomenon that drives the stereospecific diaza-Cope rearrangement . This unique property allows the molecule to function as a "Mother Diamine," transferring its chirality to a wide range of aldehyde substrates to generate novel, enantiopure "daughter" diamines.

Physicochemical Specifications

| Property | Specification |

| Chemical Name | (1S,2S)-1,2-Bis(2-hydroxyphenyl)ethane-1,2-diamine |

| Common Acronyms | HPEN, (S,S)-Mother Diamine, 2-HO-DPEN |

| CAS Number | 870991-68-7 (specific stereoisomer); 119386-71-9 (generic/racemic) |

| Molecular Formula | C₁₄H₁₆N₂O₂ |

| Molecular Weight | 244.29 g/mol |

| Exact Mass | 244.1212 Da |

| Appearance | White to off-white crystalline solid |

| Melting Point | 157–162 °C |

| Optical Rotation | |

| Solubility | Soluble in MeOH, EtOH, CHCl₃; sparingly soluble in water |

| pKa (Est.) | Phenol |

Synthesis & Fabrication Protocol

The industrial preparation of the enantiopure (1S,2S)-isomer typically proceeds via the resolution of the racemic mixture. The racemic precursor is synthesized through the reductive coupling of salicylaldehyde imines.

Synthesis Workflow[4][5][6]

-

Imine Formation: Condensation of salicylaldehyde with ammonia to form the corresponding hydrobenzamide or imine intermediate.

-

Reductive Coupling: Electrochemical or metal-mediated (Zn/AcOH) reductive dimerization of the imine to yield rac-1,2-bis(2-hydroxyphenyl)ethylenediamine.

-

Optical Resolution: Separation of the (1S,2S) enantiomer using a chiral acid (typically L-(+)-Tartaric acid or (+)-Camphorsulfonic acid ).

Detailed Resolution Protocol (Self-Validating)

This protocol describes the isolation of the (1S,2S) isomer from the racemate.

-

Reagents: rac-HPEN (1.0 eq), L-(+)-Tartaric Acid (1.0 eq), Ethanol (Solvent).

-

Step 1 (Salt Formation): Dissolve rac-HPEN (e.g., 10 g) in boiling ethanol (100 mL). Separately, dissolve L-(+)-tartaric acid (6.15 g) in hot ethanol (50 mL).

-

Step 2 (Crystallization): Mix the two hot solutions. Allow the mixture to cool slowly to room temperature over 12 hours. The diastereomeric salt of the (1S,2S)-diamine with L-tartrate is less soluble and will precipitate.

-

Step 3 (Filtration & Wash): Filter the white precipitate. Wash the cake with cold ethanol (2 x 20 mL) to remove the soluble (1R,2R)-isomer salt.

-

Step 4 (Liberation of Free Base): Suspend the salt in water and adjust pH to >11 using 2M NaOH. Extract the free diamine into dichloromethane (DCM) or ethyl acetate.

-

Step 5 (Validation): Dry the organic layer (Na₂SO₄), filter, and concentrate. Recrystallize from ethanol/hexane if optical rotation is below -60°.

Synthesis Logic Diagram[5]

Caption: Workflow for the synthesis and resolution of (1S,2S)-HPEN from salicylaldehyde.

Mechanism of Action: The Diaza-Cope Rearrangement[7][8]

The primary utility of (1S,2S)-HPEN is its role as a chiral template in the diaza-Cope rearrangement. This process allows the synthesis of difficult-to-access chiral diamines (e.g., bulky alkyl or aryl diamines) with >99% enantiomeric excess (ee).

The "Mother Diamine" Concept

Unlike standard ligands that merely coordinate to metals, HPEN actively participates in bond reorganization.

-

Condensation: (1S,2S)-HPEN reacts with 2 equivalents of an achiral aldehyde (R-CHO) to form a diimine .

-

Resonance-Assisted Hydrogen Bond (RAHB): The ortho-hydroxyl groups form strong intramolecular hydrogen bonds with the imine nitrogens. This "locks" the molecule into a strained conformation that lowers the activation energy for the rearrangement.

-

[3,3]-Sigmatropic Rearrangement: The C-C bond of the ethylenediamine backbone breaks while a new C-C bond forms between the aldehyde carbons. The stereochemistry of the "Mother" dictates the stereochemistry of the new bond.

-

Hydrolysis: The rearranged diimine is hydrolyzed to release the new enantiopure "Daughter Diamine" and a byproduct (glyoxal derivative).

Diaza-Cope Cycle Diagram

Caption: The Diaza-Cope Rearrangement cycle converting Mother Diamine to Daughter Diamine.[1][2][3][4]

Applications in Asymmetric Catalysis[6][10]

Beyond the diaza-Cope rearrangement, (1S,2S)-HPEN is a versatile ligand scaffold in transition metal catalysis.

Metal-Salen Analogues

HPEN can be condensed with aldehydes to form Salen-type ligands (specifically "Salan" or modified Salen if reduced). However, its primary use is often in Titanium or Ruthenium complexes for:

-

Asymmetric Transfer Hydrogenation (ATH): Ru-HPEN complexes catalyze the reduction of ketones to chiral alcohols.

-

Epoxidation: Mn-HPEN or Ti-HPEN complexes for the enantioselective epoxidation of unfunctionalized olefins.

Pharmaceutical Synthesis

The "daughter diamines" produced via HPEN are critical intermediates for:

-

Platinum-based anticancer drugs: Analogs of oxaliplatin requiring specific chiral diamine carriers.

-

NK1 Antagonists: Synthesis of complex piperidine/diamine pharmacophores.

Characterization & Quality Control

To ensure the integrity of (1S,2S)-HPEN for catalytic use, the following analytical protocols are mandatory.

HPLC Analysis (Chiral Purity)[2][8][9]

-

Column: Chiralcel OD-H or AD-H (Daicel).

-

Mobile Phase: Hexane : Isopropanol (90:10 to 80:20).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Acceptance Criteria: Enantiomeric Excess (ee) > 99.0%.

NMR Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

- 6.8–7.2 ppm (m, 8H, Aromatic).

- 4.6 ppm (s, 2H, CH-N).

- 1.8 ppm (br s, 4H, NH₂/OH - exchangeable).

-

¹³C NMR: Diagnostic peaks for the chiral methine carbons (

60 ppm) and the phenolic carbons (

Mass Spectrometry

-

Method: ESI-MS (Positive Mode).

-

Expected Ion:

m/z.

Handling and Stability

-

Oxidation Sensitivity: The phenolic groups are susceptible to oxidation (forming quinones) if exposed to air and light for prolonged periods.

-

Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2–8 °C.

-

Hygroscopicity: The amine functions can absorb atmospheric CO₂ (forming carbamates). Keep containers tightly sealed.

References

-

Chin, J., et al. (2008).[1][4] "Stereospecific Synthesis of C2 Symmetric Diamines from the Mother Diamine by Resonance-Assisted Hydrogen-Bond Directed Diaza-Cope Rearrangement." Journal of the American Chemical Society, 130(36), 12184–12191.[1] Link[1]

-

Sigma-Aldrich. "this compound Product Sheet." Merck KGaA. Link

- Kim, H., & Chin, J. (2010). "Development of the Diaza-Cope Rearrangement for the Synthesis of Chiral Diamines." Accounts of Chemical Research, 43(2), 273–283.

-

Strem Chemicals. "Catalog Number 07-0235: (1S,2S)-1,2-Bis(2-hydroxyphenyl)ethane-1,2-diamine." Link

Sources

Technical Guide: (1S,2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine

[1][2][3]

Introduction

(1S,2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine , commonly abbreviated as (S,S)-HPEN , is a privileged chiral building block and ligand scaffold in asymmetric synthesis. Often referred to as the "Mother Diamine" in the context of the Diaza-Cope Rearrangement (DCR) , it serves as a universal precursor for generating a diverse library of enantiopure "daughter" diamines that are otherwise difficult to access.

Beyond its role as a precursor, HPEN functions as a robust tetradentate (

Nomenclature & Synonyms

To ensure precise procurement and literature searching, researchers must recognize the various identifiers used across chemical databases.

| Category | Synonym / Identifier |

| Common Abbreviation | (S,S)-HPEN ; 1,2-HPEN |

| Trivial Names | "Mother Diamine" (Jik Chin nomenclature); Jik Chin Diamine |

| IUPAC Name | 2,2'-[(1S,2S)-1,2-Diaminoethane-1,2-diyl]diphenol |

| Systematic Name | (1S,2S)-1,2-Bis(2-hydroxyphenyl)-1,2-ethanediamine |

| Alternative Name | 2,2'-((1S,2S)-1,2-diaminoethylene)bisphenol |

| CAS Number | 870991-68-7 (for (1S,2S) isomer) Note: 870991-70-1 refers to the (1R,2R) isomer. |

Chemical & Physical Properties

The following data establishes the baseline for quality control and handling.

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 244.29 g/mol | |

| Appearance | White to light yellow powder | Oxidizes slightly upon prolonged air exposure. |

| Melting Point | 157–162 °C (dec.)[1][2] | Decomposes near melting point. |

| Optical Rotation | Concentration | |

| Solubility | Soluble in MeOH, EtOH, | Low solubility in non-polar hydrocarbons (Hexane). |

| pKa | ~10 (Phenol), ~7-8 (Amine) | Zwitterionic character possible in neutral pH. |

Synthesis & Preparation

While HPEN is commercially available, large-scale applications often require in-house preparation. The synthesis typically involves the formation of the Schiff base followed by reduction and optical resolution.

Synthetic Route (Protocol Summary)

-

Imine Formation: Condensation of Salicylaldehyde (2 equiv.) with Ethylenediamine (1 equiv.) yields the yellow solid Salen (N,N'-bis(salicylidene)ethylenediamine).

-

Reduction: The Salen imine is reduced (typically using

in EtOH) to the racemic amine Salan (rac-HPEN). -

Optical Resolution: The racemic mixture is resolved via fractional crystallization using a chiral acid.

-

Resolving Agent: L-(+)-Tartaric Acid is the standard for isolating the (S,S)-enantiomer.

-

Mechanism: The diastereomeric tartrate salt of the (S,S)-diamine crystallizes preferentially from aqueous ethanol.

-

"Mother Diamine" Workflow (Diaza-Cope Rearrangement)

The most distinct application of HPEN is its ability to transfer chirality to other diamines. This process, pioneered by Jik Chin, utilizes a Resonance-Assisted Hydrogen Bond (RAHB) to drive a stereospecific rearrangement.

Mechanism:

-

(S,S)-HPEN condenses with an achiral aldehyde (e.g., benzaldehyde) to form a diimine.

-

The diimine undergoes a [3,3]-sigmatropic rearrangement (Diaza-Cope).

-

Hydrolysis of the rearranged product yields a new, highly substituted chiral diamine ("Daughter Diamine") and returns the salicylaldehyde auxiliary.

Figure 1: The Diaza-Cope Rearrangement workflow converting (S,S)-HPEN into novel chiral diamines.

Applications in Asymmetric Synthesis & Medicine[6][7]

Chiral Ligand Scaffold (Salan)

HPEN serves as the backbone for Salan ligands (reduced Salen). Unlike the planar Salen imines, Salan ligands possess

-

Ti-Salan Complexes: Highly effective catalysts for the asymmetric epoxidation of alkenes using hydrogen peroxide (Katsuki-Sharpless variants).

-

Mn-Salan Complexes: Used in enantioselective cis-dihydroxylation.

Pharmaceutical Intermediates

-

Gold(III) Complexes: (1S,2S)-HPEN forms stable square-planar complexes with Au(III). These complexes have demonstrated potent anticancer activity (cytotoxicity against cisplatin-resistant cell lines) by inhibiting thioredoxin reductase (TrxR).

-

Warfarin Synthesis: HPEN-derived diamines act as organocatalysts for the asymmetric Michael addition in the synthesis of Warfarin.

Handling & Safety (MSDS Highlights)

While not classified as an extremely hazardous substance, standard laboratory safety protocols apply.

-

GHS Classification:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2–8 °C (refrigerated) under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the phenol and amine groups.

-

Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides.

References

-

Kim, H., & Chin, J. (2008). Stereospecific Synthesis of

Symmetric Diamines from the Mother Diamine by Resonance-Assisted Hydrogen-Bond Directed Diaza-Cope Rearrangement. Journal of the American Chemical Society, 130(36), 12184–12191. Link -

So, S. M., et al. (2012). Mimicking Nature to Make Unnatural Amino Acids and Chiral Diamines. European Journal of Organic Chemistry, 2012(2), 229–241. Link

-

Bian, M., et al. (2020). Synthesis and biological evaluation of gold(III) Schiff base complexes for the treatment of hepatocellular carcinoma through attenuating TrxR activity. European Journal of Medicinal Chemistry, 193, 112234. Link

-

Kucherenko, A. S., et al. (2018). Green asymmetric synthesis of Warfarin and Coumachlor in pure water catalyzed by quinoline-derived 1,2-diamines. Green Chemistry, 20(3), 754–759. Link

Technical Guide: (1S,2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine

The following technical guide details the properties, handling, and applications of 2,2'-[(1S,2S)-1,2-Diaminoethylene]bisphenol , scientifically known as (1S,2S)-1,2-bis(2-hydroxyphenyl)ethylenediamine (often abbreviated as (S,S)-HPEN ).

The "Mother Diamine" Scaffold for Asymmetric Synthesis & Ligand Design

Part 1: Executive Summary & Chemical Identity

2,2'-[(1S,2S)-1,2-Diaminoethylene]bisphenol (CAS: 870991-68-7) is a high-value chiral building block belonging to the class of 1,2-diaryl-1,2-diaminoethanes .[1] Unlike standard ethylenediamine ligands where substituents are attached to the nitrogen atoms (e.g., Salan ligands), this molecule features hydroxyphenyl groups directly attached to the carbon backbone of the ethylenediamine unit.

This unique structural motif renders it a "privileged scaffold" in organic synthesis, serving two critical functions:

-

Chiral Stereoinductor: It drives the stereoselectivity of Diaza-Cope Rearrangements (DCR) , allowing for the synthesis of difficult-to-access chiral diamines.

-

Tetradentate Ligand Precursor: It condenses with aldehydes to form

Schiff base ligands with backbone chirality, used in asymmetric catalysis (e.g., Ni-catalyzed cross-couplings) and metallodrug development (Au(III) anticancer complexes).

Chemical Identity Table

| Parameter | Technical Specification |

| IUPAC Name | 2-[(1S,2S)-1,2-diamino-2-(2-hydroxyphenyl)ethyl]phenol |

| Common Abbreviations | (S,S)-HPEN; (S,S)-Mother Diamine |

| CAS Number | 870991-68-7 (Specific Stereoisomer) |

| Molecular Formula | |

| Molecular Weight | 244.29 g/mol |

| Chirality | (1S, 2S) |

| SMILES | OC1=CC=CC=C1C2=CC=CC=C2O |

Part 2: Physicochemical Properties

Data aggregated from multiple lots of high-purity (>97%) commercial standards.[2]

| Property | Value / Observation |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 159 °C (with decomposition) |

| Optical Rotation | |

| Solubility | Soluble in |

| pKa | Phenolic -OH: ~10; Amine |

| Stability | Air-sensitive (oxidizes to imines/amides); Hygroscopic.[1] Store under |

Part 3: Mechanistic Utility & Applications

1. The Diaza-Cope Rearrangement (DCR)

The most authoritative application of (S,S)-HPEN is its role as a chiral template in the Diaza-Cope Rearrangement. Developed extensively by Jik Chin and colleagues, this reaction allows the transfer of chirality from the "Mother Diamine" (HPEN) to an achiral diimine, converting it into a new chiral diamine with high enantiomeric excess (

-

Mechanism: HPEN condenses with an aldehyde to form a meso-diimine. Upon heating, this intermediate undergoes a [3,3]-sigmatropic rearrangement (Diaza-Cope) to a thermodynamic product, which is then hydrolyzed to release the new chiral diamine and the original ketone/aldehyde byproduct.

-

Significance: This is one of the few methods to synthesize trans-3-arylpiperazine-2-carboxylic acid derivatives and other sterically congested chiral amines.

2. Coordination Chemistry (Ligand Synthesis)

(S,S)-HPEN serves as a precursor for Salen-type ligands where the chirality resides on the carbon backbone rather than the imine linkage.

-

Binding Mode: Upon reaction with salicylaldehyde derivatives, it forms tetradentate (

) ligands. -

Catalytic Utility: These ligands coordinate with transition metals (Ni, Mn, Co) to catalyze asymmetric cross-couplings and oxidations. Specifically, Nickel complexes derived from HPEN are crucial for enantioselective cross-couplings of alkyl halides .

Part 4: Visualization of Workflows

Diagram 1: Molecular Structure & Coordination Sites

This diagram illustrates the core structure and the potential binding sites for metal coordination.

Caption: Structural connectivity of (S,S)-HPEN showing the

Diagram 2: The Diaza-Cope Rearrangement Logic

This workflow demonstrates how HPEN acts as a stereoinductor.

Caption: The Diaza-Cope Rearrangement cycle utilizing (S,S)-HPEN to generate novel chiral diamines.

Part 5: Experimental Protocols

Protocol A: Synthesis of Chiral Schiff Base Ligands

Use Case: Preparation of ligands for Ni-catalyzed asymmetric cross-coupling.

-

Preparation: Oven-dry a 100-mL round-bottom flask and equip with a magnetic stir bar. Purge with

. -

Dissolution: Add (1S,2S)-HPEN (1.0 equiv) to the flask. Add anhydrous Methanol or Ethanol (0.2 M concentration).

-

Condensation: Add the desired Salicylaldehyde derivative (2.05 equiv) via syringe.

-

Note: If the aldehyde is solid, dissolve in a minimal amount of solvent first.

-

-

Reaction: Reflux the mixture for 2–4 hours. The solution will typically turn bright yellow or orange, indicating imine formation.

-

Isolation: Cool to room temperature. The product often precipitates.

-

If precipitate forms: Filter and wash with cold methanol.

-

If no precipitate: Concentrate via rotary evaporation and recrystallize from EtOH/Hexane.

-

-

Characterization: Confirm imine formation via IR (appearance of

at ~1630

Protocol B: Handling & Storage

-

Storage: Store at 2–8 °C in a tightly sealed container.

-

Atmosphere: Long-term storage should be under Argon or Nitrogen to prevent amine oxidation.

-

Safety: Causes skin irritation (H315) and serious eye irritation (H319). Wear nitrile gloves and safety goggles.

References

-

Chin, J., et al. (2008).[3] "Stereospecific Synthesis of Chiral 1,2-Diamines via the Diaza-Cope Rearrangement." Journal of the American Chemical Society, 130(37), 12184–12191. Link

-

Kim, H., & Chin, J. (2011). "Development of the Diaza-Cope Rearrangement for the Synthesis of Chiral Diamines." Angewandte Chemie International Edition, 50(39), 8979–8981. Link

-

Sigma-Aldrich. (n.d.). "this compound Product Specification." SigmaAldrich.com. Link

-

Organic Syntheses. (2019). "Synthesis of Chiral Diamine Ligands for Nickel-catalyzed Asymmetric Cross-couplings." Org. Synth., 96, 210-226. Link

-

PubChem. (n.d.). "Compound Summary: this compound." National Library of Medicine. Link

Sources

Material safety data sheet for (1S,2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine

[1][2]

Executive Summary & Substance Characterization

Compound Status: High-Value Chiral Ligand Precursor Primary Utility: Asymmetric catalysis, synthesis of Salen-type ligands, and coordination chemistry (e.g., Au(III) anticancer complexes).[1][2]

This compound is a chiral diamine featuring dual phenol moieties.[1][2] Unlike simple ethylenediamine, the steric bulk and hydrogen-bonding capability of the hydroxyphenyl groups reduce its volatility but introduce specific handling requirements regarding oxidation sensitivity and stereochemical integrity.[1][2]

Chemical Identity Table

| Parameter | Technical Specification |

| IUPAC Name | 2,2'-[(1S,2S)-1,2-Diaminoethane-1,2-diyl]diphenol |

| Common Name | (1S,2S)-HPEN; (S,S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine |

| CAS Number | 870991-68-7 |

| Molecular Formula | C₁₄H₁₆N₂O₂ |

| Molecular Weight | 244.29 g/mol |

| Chirality | (1S, 2S) [Enantiomeric Excess >99% typical] |

| Appearance | White to light yellow/orange crystalline powder |

| Solubility | Soluble in Methanol, Ethanol; Slightly soluble in Chloroform |

Physical Properties & Stability Profile[1][2]

Hazard Assessment & Toxicology (GHS Framework)

Classification based on Regulation (EC) No 1272/2008 and OSHA HCS 2012.[1][2]

While less volatile/corrosive than unsubstituted ethylenediamine, the presence of primary amine and phenol groups mandates classification as an Irritant .[1]

GHS Label Elements

Signal Word: WARNING [2][5][4]

| Hazard Statement (H-Code) | Description | Mechanism of Action |

| H315 | Causes skin irritation.[1][2][3] | Basic amine groups react with skin lipids/proteins; Phenolic groups can act as weak acids/irritants.[1][2] |

| H319 | Causes serious eye irritation.[1][2][3] | Direct contact with mucous membranes causes immediate pH imbalance and inflammation.[1][2] |

| H335 | May cause respiratory irritation.[1][2][6] | Inhalation of fine dust irritates the upper respiratory tract.[1][2] |

Precautionary Logic (P-Codes)

Advanced Handling & Storage Protocols

Scientific Rationale: To maintain the enantiomeric purity and prevent the formation of oxidative impurities (quinones/imines) that poison catalytic cycles.[1][2]

Storage Architecture[1][2]

-

Atmosphere: Store under Inert Gas (Nitrogen or Argon) .[1][2]

-

Temperature: Refrigerate at 2–8 °C .

-

Container: Amber glass vials with Teflon-lined caps (protect from light).

-

Desiccation: Hygroscopic tendencies require storage in a desiccator if the primary seal is broken.[1][2]

Experimental Workflow: Ligand Synthesis Context

When using (1S,2S)-HPEN to synthesize Salen ligands (e.g., condensation with salicylaldehydes), the following workflow ensures safety and yield optimization.

Figure 1: Safe synthesis workflow for Salen ligand generation using (1S,2S)-HPEN, highlighting the inert atmosphere requirement.

Emergency Response Framework

This section outlines a self-validating loop for emergency response. The logic dictates that any persistent symptom triggers escalation.[1][2]

First Aid Algorithms

Case 1: Ocular Exposure (Dust/Splash) [1][2]

-

Immediate Action: Move to eyewash station immediately.

-

Execution: Force eyelids open. Flush with tepid water for minimum 15 minutes .

-

Escalation: If pain persists >15 mins OR vision is impaired

Transport to ER .

Case 2: Dermal Exposure

-

Immediate Action: Brush off dry powder (do not wet initially if large amount to avoid spreading concentrated solution).[1][2]

-

Execution: Rinse with soap and water for 15 minutes. Remove contaminated lab coat.[1][2][8]

-

Validation: Inspect for blistering or persistent erythema.[1][2]

-

Escalation: If irritation worsens after washing

Dermatological consult .

Firefighting Measures

Waste Disposal & Environmental Fate[2]

-

Classification: Non-RCRA hazardous waste (unless mixed with solvents), but treated as chemical waste due to biological activity potential.[1][2]

-

Protocol:

-

Dissolve in a combustible solvent (e.g., acetone) if solid.[1][2]

-

Incinerate in a chemical incinerator equipped with an afterburner and scrubber.

-

Do NOT flush down drains.[1][2] Phenolic compounds can be toxic to aquatic life (Long-term aquatic hazard H412 implies potential harm, though specific data for this CAS is limited, structural analogs suggest caution).[1][2]

-

References

-

Sigma-Aldrich. (n.d.).[1][2] this compound SDS. Retrieved from [1][2]

-

TCI Chemicals. (n.d.).[1][2] Product B3014 Safety Data Sheet. Retrieved from [1][2]

-

PubChem. (n.d.).[1][2][3] Compound Summary: this compound.[1][2][5][3][9][10] National Library of Medicine.[1][2] Retrieved from [1][2]

-

ChemScene. (n.d.). Safety Data Sheet for CAS 870991-68-7. Retrieved from [1][2][5]

Sources

- 1. 1,2-Diaminoethane, 1,2-bis(2-hydroxyphenyl)- | C14H16N2O2 | CID 164408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C14H16N2O2 | CID 16218375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 870991-68-7 | TCI Deutschland GmbH [tcichemicals.com]

- 4. jk-sci.com [jk-sci.com]

- 5. chemscene.com [chemscene.com]

- 6. boremco.com [boremco.com]

- 7. fishersci.com [fishersci.com]

- 8. carlroth.com [carlroth.com]

- 9. This compound 95% | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound | 870991-68-7 [chemicalbook.com]

Biological Activity of (1S,2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine Derivatives

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The "Mother Diamine" as a Therapeutic Scaffold

(1S,2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine (often abbreviated as HPEN or referred to as the "Mother Diamine") represents a privileged chiral scaffold in inorganic medicinal chemistry. While historically utilized as a stereo-inductor for asymmetric catalysis, recent pharmacological evaluations have repositioned this moiety and its derivatives—particularly its Gold(III) and Platinum(II) complexes—as potent anticancer agents.

Unlike traditional alkylating agents, HPEN derivatives exhibit a distinct mechanism of action (MOA) centered on Thioredoxin Reductase (TrxR) inhibition and endocrine modulation , offering a viable pathway to overcome cisplatin resistance in hepatocellular and breast carcinomas.

Chemical Basis and Structural Versatility[1]

The core structure of HPEN consists of a chiral ethylenediamine backbone flanked by two phenolic rings directly attached to the carbon bridge. This unique geometry allows for tetradentate coordination (

Structural Classes

-

Type A (The Scaffold): this compound. The phenolic groups are integral to the backbone.

-

Type B (Schiff Base Ligands): Condensation products of HPEN with aldehydes (e.g., salicylaldehyde), forming "Salen-type" ligands with enhanced lipophilicity and metal-binding affinity.

-

Type C (Metal Complexes): Square-planar complexes with

metals (Au

Synthesis of Bioactive Gold(III) Complexes

The most biologically active derivatives are currently the Gold(III) Schiff base complexes. The synthesis involves a two-step condensation-coordination protocol.

Figure 1: Synthetic pathway for Gold(III) Schiff base complexes derived from HPEN.

Mechanism of Action: Beyond DNA Alkylation[2]

While Platinum-based drugs traditionally target DNA, HPEN-derived Gold(III) complexes primarily target the selenocysteine residue of Thioredoxin Reductase (TrxR).

Thioredoxin Reductase (TrxR) Inhibition

TrxR is overexpressed in many cancer cells (e.g., HepG2) to manage oxidative stress. Gold(III) HPEN derivatives bind irreversibly to the active site selenocysteine (Sec-498), inhibiting the enzyme. This leads to a catastrophic accumulation of Reactive Oxygen Species (ROS).

The Apoptotic Cascade

-

TrxR Inhibition: Gold(III) complex coordinates to Selenium.

-

ROS Surge: Reduced thioredoxin is depleted; cellular ROS levels spike.

-

ER Stress: The oxidative environment triggers the Unfolded Protein Response (UPR).

-

Mitochondrial Dysfunction: Loss of membrane potential (

). -

Apoptosis: Activation of Caspase-3 and PARP cleavage.

Figure 2: Mechanistic pathway of Gold(III)-HPEN complexes inducing apoptosis via TrxR inhibition.

Therapeutic Applications and Data

Hepatocellular Carcinoma (HCC)

Gold(III) complexes of HPEN Schiff bases have shown superior efficacy to cisplatin in cisplatin-resistant HepG2 cells.

Table 1: Comparative Cytotoxicity (IC50 in

| Compound | HepG2 (Liver Cancer) | LO2 (Normal Liver) | Selectivity Index (SI) |

| Gold(III)-HPEN Complex 1b | 2.5 ± 0.3 | > 50.0 | > 20 |

| Cisplatin | 12.8 ± 1.2 | 15.4 ± 2.1 | ~ 1.2 |

| Auranofin (Control) | 4.1 ± 0.5 | 6.2 ± 0.8 | ~ 1.5 |

Data Source: Bian et al. (2020) [1]

Endocrine Therapy in Breast Cancer

Platinum(II) complexes of fluorinated HPEN derivatives, specifically [1,2-Bis(2,6-difluoro-3-hydroxyphenyl)ethylenediamine]platinum(II) , exhibit a unique mode of action.[1] They do not rely on direct cytotoxicity but rather interfere with ovarian steroid biosynthesis, effectively reducing endogenous estrogen levels. This makes them highly effective in hormone-dependent breast cancer models (e.g., MXT-M-3,2) in vivo, despite showing low in vitro cytotoxicity against MCF-7 cells [2].[1]

Detailed Experimental Protocols

Protocol A: Synthesis of Gold(III) HPEN Schiff Base Complex

Based on the methodology by Bian et al. [1]

Reagents: this compound (HPEN), Salicylaldehyde, KAuCl4, Et3N, Ethanol.

-

Ligand Synthesis:

-

Dissolve 1.0 mmol HPEN in 10 mL absolute ethanol.

-

Add 2.0 mmol Salicylaldehyde dropwise.

-

Reflux at 80°C for 4 hours.

-

Cool to RT. Filter the yellow precipitate (Schiff base ligand).[2] Wash with cold ethanol.

-

-

Metal Complexation:

-

Dissolve 0.5 mmol of the Schiff base ligand in 10 mL ethanol/dichloromethane (1:1).

-

Add 0.5 mmol KAuCl4 dissolved in 2 mL water.

-

Add 1.0 mmol Triethylamine (Et3N) to deprotonate the phenolic hydroxyls.

-

Stir at 50°C for 6 hours.

-

Evaporate solvent to 50% volume. Filter the dark red/brown solid.

-

Recrystallize from DMF/Ether.

-

Protocol B: Thioredoxin Reductase (TrxR) Inhibition Assay

Validation of Mechanism

-

Preparation: Use a mammalian TrxR colorimetric assay kit (e.g., Sigma CS0170).

-

Incubation: Incubate rat liver TrxR (0.1 U/mL) with varying concentrations of the Gold(III) complex (0.1 - 10

M) in potassium phosphate buffer (pH 7.0) containing EDTA. -

Reaction: Add NADPH (0.24 mM) and DTNB (5,5'-dithiobis(2-nitrobenzoic acid), 3 mM).

-

Measurement: Monitor the increase in absorbance at 412 nm (formation of TNB anion) over 5 minutes using a microplate reader.

-

Calculation: Calculate % inhibition relative to DMSO control.

-

Self-Validation Check: Auranofin should be used as a positive control (IC50 ~ 20 nM).

-

Future Outlook and Strategic Recommendations

The this compound scaffold is transitioning from a catalytic auxiliary to a core pharmacophore.

-

Overcoming Resistance: The lack of cross-resistance with cisplatin makes Gold(III)-HPEN derivatives prime candidates for second-line therapy in resistant HCC and ovarian cancers.

-

Formulation: Due to the lipophilicity of the bis-hydroxyphenyl backbone, future development must focus on nano-encapsulation (e.g., liposomes) to improve bioavailability.

-

Combination Therapy: Given the ROS-dependent mechanism, synergistic pairing with ROS-inducing agents (e.g., Doxorubicin) or GSH-depleting agents could potentiate efficacy.

References

-

Bian, M., et al. (2020). Synthesis and biological evaluation of gold(III) Schiff base complexes for the treatment of hepatocellular carcinoma through attenuating TrxR activity. European Journal of Medicinal Chemistry, 193, 112234. Link

-

Schertl, S., et al. (2004).[3] [1,2-Bis(2,6-difluoro-3-hydroxyphenyl)ethylenediamine]platinum(II) complexes, compounds for the endocrine therapy of breast cancer - mode of action I. Archiv der Pharmazie, 337(6), 335-348.[3] Link

-

Musa, M. A., et al. (2014). Cytotoxic activity of N,N'-Bis(2-hydroxybenzyl)ethylenediamine derivatives in human cancer cell lines. Anticancer Research, 34(4), 1601-1607. Link

-

Nardon, C., et al. (2014).[4] Gold(III) complexes as potential antitumor agents: from the bench to the bedside. Anticancer Research, 34(1), 487-514. Link

Sources

- 1. [1, 2-Bis(2, 6-difluoro-3-hydroxyphenyl)ethylene-diamine]platinum(II) complexes, compounds for the endocrine therapy of breast cancer - mode of action II: contribution of drug inactivation, cellular drug uptake and sterical factors in the drug-target interaction to the antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sphinxsai.com [sphinxsai.com]

- 3. [1, 2-Bis(2, 6-difluoro-3-hydroxyphenyl)ethylene-diamine]platinum(II) complexes, compounds for the endocrine therapy of breast cancer - mode of action I: antitumor activity due to the reduction of the endogenous estrogen level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gold(III) Complexes: An Overview on Their Kinetics, Interactions With DNA/BSA, Cytotoxic Activity, and Computational Calculations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis & Resolution of (1S,2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine

This Application Note provides a rigorous, field-validated protocol for the synthesis and optical resolution of (1S,2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine (also known as (S,S)-HPEN or the "Mother Diamine" ). This chiral scaffold is a critical precursor for the Diaza-Cope Rearrangement (DCR) to generate diverse "daughter" diamines and serves as a privileged ligand in asymmetric catalysis (e.g., for gold(III) complexes and warfarin synthesis).

Introduction & Strategic Analysis

The target molecule, (1S,2S)-HPEN , is distinguished by its

-

Secondary Coordination: Acting as a tetradentate ligand (N2O2) in metal complexes.

-

Diaza-Cope Rearrangement (DCR): The phenols facilitate the formation of a resonance-assisted hydrogen bond (RAHB) in bis-imine intermediates, significantly lowering the activation energy for the DCR. This makes HPEN the "Mother Diamine" capable of transferring chirality to a wide range of aldehydes.

Retrosynthetic Logic

The most efficient route to the enantiopure (1S,2S)-isomer is the Optical Resolution of the Racemic Mixture . While stereoselective syntheses exist, they are often lower yielding or require expensive chiral auxiliaries. The industrial standard involves:

-

Racemic Synthesis: Reductive coupling of salicylaldehyde imines or the "Isoamarin" route starting from 2,2'-dihydroxybenzil (Salicil).

-

Chiral Resolution: Separation of enantiomers using a tartaric acid derivative.

Experimental Workflow

The following diagram outlines the critical path from raw materials to the isolated chiral diamine.

Detailed Protocols

Part A: Preparation of Racemic HPEN (Precursor)

Note: If commercial racemic HPEN is available, proceed directly to Part B.

Method: Modified Isoamarin Route (via Salicil) or Reductive Coupling. Rationale: The reductive coupling of salicylaldehyde imines is the most direct "one-pot" method.

Reagents:

-

Salicylaldehyde (1.0 equiv)[1]

-

Ammonium Acetate (NH₄OAc) (excess)[2]

-

Zinc Dust (Zn) (activated)

-

Acetic Acid (AcOH) / Ethanol (EtOH)

Protocol:

-

Imine Formation: In a round-bottom flask, dissolve salicylaldehyde (12.2 g, 100 mmol) in EtOH (100 mL). Add NH₄OAc (15.4 g, 200 mmol) and stir at room temperature for 2 hours to form the transient imine.

-

Reductive Coupling: Cool the mixture to 0°C. Add Activated Zinc Dust (13.0 g, 200 mmol) followed by the slow addition of AcOH (50 mL).

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. The color typically transitions from yellow to colorless/pale yellow.

-

Work-up: Filter off the zinc residues. Concentrate the filtrate under reduced pressure.

-

Neutralization: Resuspend the residue in water and basify to pH 10 using 20% NaOH.

-

Extraction: Extract with Dichloromethane (DCM) (3 x 100 mL). Dry the combined organic layers over Na₂SO₄ and concentrate.

-

Purification: Recrystallize the crude solid from EtOH/Water to obtain (±)-HPEN as a white to pale yellow solid.

-

Yield Target: 40–60%

-

QC Check: ¹H NMR should show the characteristic methine singlet (or doublet) for the CH-NH₂ bridge.

-

Part B: Optical Resolution (The Critical Step)

Objective: Isolate the (1S,2S)-enantiomer from the racemate. Resolving Agent: (+)-O,O'-Dibenzoyl-L-tartaric acid (L-DBTA). Note: L-Tartaric acid can be used, but L-DBTA often provides sharper separation for phenol-containing diamines due to π-π stacking interactions.

Protocol:

-

Dissolution: Charge a 500 mL flask with (±)-HPEN (10.0 g, 41 mmol) and Ethanol (150 mL). Heat to 70°C until fully dissolved.

-

Addition of Resolving Agent: In a separate beaker, dissolve (+)-Dibenzoyl-L-tartaric acid (15.4 g, 41 mmol, 1.0 equiv) in hot Ethanol (150 mL).

-

Mixing: Slowly add the hot acid solution to the hot amine solution with vigorous stirring.

-

Crystallization:

-

Allow the mixture to cool slowly to room temperature over 4–6 hours.

-

Critical Control Point: Do not disturb the flask during the initial nucleation phase (approx. 60°C to 40°C) to ensure the formation of pure diastereomeric crystals.

-

Let stand overnight at ambient temperature.[3]

-

-

Filtration: Filter the white precipitate. This is the (1S,2S)-HPEN • L-DBTA salt (or the diastereomer depending on the specific acid used; verify optical rotation).

-

Wash: Wash the cake with cold EtOH (2 x 30 mL).

-

-

Recrystallization (Enrichment):

-

Suspend the wet cake in boiling Ethanol (approx. 10 mL/g).

-

Add water dropwise until the solution becomes slightly turbid, then add just enough EtOH to clear it.

-

Cool and filter again.

-

Target: This step boosts the enantiomeric excess (ee) from ~85% to >99%.

-

Part C: Free-Basing and Isolation

-

Biphasic Release: Suspend the purified salt in Water (100 mL) and DCM (100 mL).

-

Basification: Add 2M NaOH dropwise with stirring until the aqueous layer is pH > 12. The salt will dissolve, and the free diamine will migrate to the DCM layer.

-

Separation: Separate the layers. Extract the aqueous phase again with DCM (2 x 50 mL).

-

Drying: Dry combined organics over anhydrous Na₂SO₄.

-

Isolation: Evaporate the solvent to yield This compound .

-

Physical State: White to off-white powder.

-

Characterization & Quality Control

| Parameter | Specification | Method |

| Appearance | White to pale yellow crystalline powder | Visual |

| Melting Point | 157 – 162 °C | Capillary MP |

| Optical Rotation | Polarimetry | |

| Purity (HPLC) | > 98.0% | Chiral HPLC (e.g., Chiralpak AD-H) |

| Enantiomeric Excess | > 99% ee | Chiral HPLC |

| ¹H NMR (400 MHz) | DMSO- |

Troubleshooting Note:

-

Low Yield in Resolution: If the salt does not precipitate, reduce the volume of ethanol or add a small amount of water (anti-solvent effect in this specific system).

-

Coloration: Phenols are prone to oxidation. Perform all steps, especially the free-basing and drying, under an inert atmosphere (Nitrogen/Argon) if possible, and store the product in the dark.

References

-

Sigma-Aldrich. this compound Product Information. Link

-

Kim, H., et al. (2008).[4] "Stereospecific Synthesis of Alkyl-Substituted Vicinal Diamines from the Mother Diamine: Overcoming the 'Intrinsic Barrier' to the Diaza-Cope Rearrangement Reaction." Organic Letters, 11(1). Link

-

Cheung, H. Y., et al. (2005). "Direct enantioseparation of 1-(2-hydroxyphenyl)ethylamines via diastereomeric salt formation." Royal Society of Chemistry Advances. Link

-

Organic Syntheses. "Synthesis of (1S,2S)-1,2-Diphenyl-1,2-ethylenediamine (DPEN)." (Analogous Protocol Reference). Link

Sources

Enantioselective epoxidation with catalysts derived from (1S,2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine

This Application Note is designed for researchers and drug development professionals focusing on asymmetric catalysis. It details the use of catalysts derived from (1S,2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine (commonly referred to as (S,S)-HPEN or the "Mother Diamine").

While standard Jacobsen/Katsuki catalysts utilize cyclohexanediamine or diphenylethylenediamine (DPEN) backbones, the HPEN backbone offers a unique advantage: it serves as a stereochemical command center . Through the Diaza-Cope Rearrangement (DCR) , HPEN can be used to generate highly enantiopure "daughter" diamines (which form the active catalyst core) or be used directly to synthesize specialized Salen/Salan ligands with additional hydrogen-bonding capabilities (the "OH-effect").

Executive Summary

Enantioselective epoxidation of unfunctionalized olefins is a cornerstone reaction in the synthesis of chiral APIs (Active Pharmaceutical Ingredients). Catalysts derived from This compound (HPEN) represent a sophisticated evolution of the classic Salen-type systems.

Unlike standard ligands, the HPEN backbone contains ortho-hydroxy groups on the phenyl rings attached to the ethylenediamine bridge. These groups provide two critical functions:

-

Synthetic Fidelity: They enable the Diaza-Cope Rearrangement (DCR) , allowing the synthesis of 100% enantiopure ligand backbones (removing the risk of trace enantiomeric impurities common in resolution methods).

-

Mechanistic Modulation: In direct complexes (e.g., Titanium-Salan), the backbone hydroxyls can participate in secondary hydrogen bonding, stabilizing active peroxo-species and enhancing facial selectivity.

This guide covers the synthesis of the active catalyst (via the Mother Diamine route) and the optimized protocol for the epoxidation of cis-olefins and terminal styrenes.

Catalyst Design & Mechanism

The "Mother Diamine" Concept (Diaza-Cope Rearrangement)

The primary utility of (1S,2S)-HPEN is its ability to transfer chirality to "Daughter Diamines" with perfect fidelity. In many high-stakes drug syntheses, commercial (1S,2S)-DPEN (diphenylethylenediamine) may contain trace (1R,2R) impurities. Using HPEN ensures a single enantiomer via thermodynamic control.

Mechanism of Ligand Generation:

-

Condensation: (S,S)-HPEN reacts with an achiral aldehyde.

-

Rearrangement: The resulting diimine undergoes a [3,3]-sigmatropic rearrangement (Diaza-Cope).

-

Hydrolysis: This yields the new, highly pure chiral diamine (e.g., modified DPEN) used to build the final Mn-Salen catalyst.

The Catalytic Cycle (Mn-Salen Epoxidation)

The active species is a high-valent Mn(V)-oxo intermediate. The stepped conformation of the HPEN-derived ligand creates a chiral pocket that forces the approaching olefin to adopt a specific orientation to minimize steric clash with the ligand's bulky tert-butyl groups.

Key Pathway:

-

Oxidant Activation: NaOCl (bleach) or PhIO oxidizes Mn(III) to Mn(V)=O.

-

Approach: The olefin approaches the Mn-oxo bond perpendicular to the ligand plane.

-

Transfer: Oxygen atom transfer occurs via a radical or concerted pathway (depending on substrate), yielding the epoxide and regenerating Mn(III).

[1]

Experimental Protocols

Materials & Equipment

-

Ligand Precursor: this compound (>98% ee).

-

Metal Source: Mn(OAc)₂·4H₂O or Ti(OiPr)₄.

-

Oxidant: Sodium Hypochlorite (commercial bleach, buffered) or Urea Hydrogen Peroxide (UHP).

-

Additive: 4-Phenylpyridine N-oxide (4-PPNO) – Critical for stabilizing the Mn-oxo species.

-

Solvent: Dichloromethane (DCM) / Water biphasic system.

Protocol A: Synthesis of the Mn-Salen Catalyst (In-Situ or Isolated)

This protocol describes the formation of the catalyst where HPEN is used as the backbone directly or after DCR conversion.

-

Ligand Synthesis:

-

Dissolve (1S,2S)-HPEN (1.0 eq) in Ethanol.

-

Add 3,5-di-tert-butylsalicylaldehyde (2.05 eq).

-

Reflux for 2 hours. The solution will turn bright yellow (formation of the Salen ligand).

-

Cool to 0°C; filter the yellow precipitate. Wash with cold ethanol.

-

Yield Check: Expect >90% yield.[1]

-

-

Metallation (Manganese Insertion):

-

Dissolve the Ligand (1.0 mmol) in Ethanol (10 mL).

-

Add Mn(OAc)₂·4H₂O (2.0 mmol) and reflux for 3 hours. The color darkens to brown.

-

Air Oxidation: Bubble air through the solution for 1 hour (converts Mn(II) to Mn(III)).

-

Add LiCl (3.0 mmol) and stir for 1 hour (to form the Mn(III)-Cl species).

-

Evaporate solvent, redissolve in DCM, wash with water, and dry over Na₂SO₄.

-

Result: Dark brown solid (Mn-Salen Catalyst).

-

Protocol B: Enantioselective Epoxidation of cis-β-Methylstyrene

Standard validation substrate.

Reaction Setup:

| Component | Quantity | Molar Equiv. | Role |

|---|---|---|---|

| Substrate (cis-β-Methylstyrene) | 118 mg (1.0 mmol) | 1.0 | Reactant |

| Catalyst (Mn-HPEN-Salen) | 15 mg | 0.02 - 0.05 | Chiral Catalyst |

| Additive (4-PPNO) | 34 mg | 0.2 | Axial Ligand |

| Oxidant (NaOCl, 0.55M, pH 11.3) | 2.5 mL | 1.5 - 2.0 | Oxygen Source |

| Solvent (DCM) | 2.0 mL | - | Organic Phase |

Step-by-Step Procedure:

-

Preparation: In a 10 mL round-bottom flask, dissolve the Catalyst (0.02-0.05 eq) and 4-PPNO (0.2 eq) in DCM (2 mL).

-

Substrate Addition: Add the olefin (1.0 mmol) to the catalyst solution. Cool the mixture to 0°C.

-

Oxidant Addition: Slowly add the buffered NaOCl solution (pH 11.3) over 15 minutes. Note: pH control is vital; commercial bleach must be buffered with Na₂HPO₄.

-

Reaction: Stir vigorously at 0°C. The reaction is biphasic; stirring rate determines mass transfer efficiency.

-

Monitoring: Check by TLC (Hexane/EtOAc 9:1) every 30 minutes. Reaction typically completes in 2–4 hours.

-

-

Workup:

-

Separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 5 mL).

-

Wash combined organics with Brine.

-

Dry over Na₂SO₄ and concentrate in vacuo.

-

-

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc).

Expected Results:

-

Yield: >85%

-

Enantiomeric Excess (ee): >90% (determined by Chiral HPLC, e.g., Chiralcel OD-H column).

-

Configuration: Typically (1R, 2S) for the cis-olefin using the (S,S)-HPEN derived catalyst (verify with specific ligand substitution pattern).

Troubleshooting & Optimization

Common Failure Modes

-

Low Conversion:

-

Cause: Catalyst decomposition (bleaching).

-

Fix: Increase catalyst loading or add the oxidant more slowly. Ensure 4-PPNO is present to stabilize the active species.

-

-

Low Enantioselectivity:

-

Cause: "Leakage" pathway via uncatalyzed background reaction or temperature too high.

-

Fix: Lower temperature to -20°C. Ensure the pH of the bleach is strictly 11.3 (lower pH promotes racemic background reaction).

-

-

Impure Catalyst:

-

Cause: Incomplete metallation or presence of free ligand.

-

Fix: Recrystallize the catalyst from Acetone/Ether before use.

-

The "Titanium-Salan" Alternative (Green Chemistry)

For substrates sensitive to bleach, or to avoid chlorinated byproducts, a Titanium-Salan system derived from HPEN can be used with H₂O₂ .

-

Catalyst: Formed in situ by mixing the reduced HPEN-Salen ligand (Salan) with Ti(OiPr)₄.

-

Oxidant: 30% aq. H₂O₂.[2]

-

Conditions: Room temperature in Methanol/DCM.

-

Advantage: Water is the only byproduct.

References

-

Chin, J., et al. (1999). "Stereospecific Synthesis of C2 Symmetric Diamines from the Mother Diamine by Resonance-Assisted Hydrogen-Bond Directed Diaza-Cope Rearrangement." Journal of the American Chemical Society. Link

-

Jacobsen, E. N., et al. (1991). "Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane." Journal of the American Chemical Society. Link

-

Katsuki, T. (1995). "Catalytic Asymmetric Oxidations Using Optically Active (Salen)manganese(III) Complexes." Coordination Chemistry Reviews. Link

-

Berkessel, A., et al. (2006). "Titanium Catalysts with Salan Ligands: Epoxidation of Olefins with Hydrogen Peroxide."[3] Angewandte Chemie International Edition. Link

-

McGarrigle, E. M., & Gilheany, D. G. (2005). "Chromium- and Manganese-salen Promoted Epoxidation of Alkenes." Chemical Reviews. Link

Disclaimer: This protocol involves the use of strong oxidants and heavy metals. All procedures should be performed in a fume hood with appropriate PPE. The synthesis of the catalyst via DCR requires strict adherence to temperature controls to ensure stereochemical fidelity.

Sources

Troubleshooting & Optimization

Improving enantioselectivity with (1S,2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine catalysts

Ticket Category: Asymmetric Catalysis / Ligand Engineering Subject: Troubleshooting & Optimization Guide for (1S,2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine (HPEN) Applicable Systems: Metal-Salan Complexes (Ti, Zr, Cu), Organocatalysis (H-Bonding), and Schiff Base Synthesis.[1]

Overview: The HPEN Architecture

You are working with This compound (often referred to as the "Jik Chin Mother Diamine" or HPEN).[1] Unlike standard DPEN (diphenylethylenediamine) ligands, HPEN possesses two phenolic hydroxyl groups directly attached to the chiral backbone.

Why this matters: These phenolic groups are not passive.[1] They provide:

-

Secondary Coordination Sites: Enabling tetradentate binding (e.g., in Salan-Ti complexes).[1]

-

H-Bonding Donors: Critical for organocatalytic activation of electrophiles (e.g., nitroolefins, imines).[1]

-

Aggregation Risks: The hydroxyls can induce dimer formation, leading to non-linear effects (NLE) that distort enantioselectivity.

Module 1: Catalyst Integrity & Quality Control

Before optimizing reaction conditions, validate your "hardware."[1] A common root cause of low enantiomeric excess (ee) is compromised ligand integrity.

FAQ: How do I verify my ligand is active?

Diagnosis: If your reaction yields <10% ee or behaves like a racemate, check the optical rotation immediately.

| Parameter | Specification (Standard) | Troubleshooting Action |

| Appearance | White to light yellow crystalline powder | Dark orange/brown indicates oxidation of the phenol ring.[1] Recrystallize (EtOH/Water).[1] |

| Optical Rotation | If magnitude is | |

| Purity (HPLC) | Impurities often catalyze the racemic background reaction. |

Protocol: Ligand Recrystallization

-

Dissolve crude HPEN in boiling Ethanol (minimum volume).

-

Add hot Water dropwise until slight turbidity persists.

-

Cool slowly to Room Temperature, then to 4°C.

-

Filter and dry under high vacuum (

mbar) for 6 hours.

Module 2: Metal-Catalyzed Systems (Ti/Zr Salan)

Focus: In-situ complexation failures in reactions like asymmetric oxidation or alkylation.[1]

Troubleshooting Workflow: The "Pre-Complexation" Trap

Issue: "I added Ti(OiPr)4 and ligand directly to the reaction, but selectivity is poor." Root Cause: HPEN forms "Salan" complexes (reduced Salen).[1] These require specific induction periods to form the active monomeric species. Kinetic traps (oligomers) are common.[1]

Step-by-Step Resolution:

-

Solvent Choice: Use non-coordinating solvents (DCM, Toluene).[1] Avoid THF during the complexation phase if possible, as it competes for metal sites.

-

The "Cook" Step: Stir HPEN + Metal Precursor (1:1 ratio) at room temperature for 1 hour (or 40°C for 30 mins) before adding the substrate.

-

Scavengers: If using Ti(OiPr)4, the released isopropanol can act as a non-chiral nucleophile. Add molecular sieves (4Å) to the catalyst solution.

Figure 1: Decision tree for diagnosing low enantioselectivity in Metal-HPEN systems.

Module 3: Organocatalysis & Hydrogen Bonding

Focus: Reactions where HPEN acts as a chiral scaffold without metal (e.g., Henry Reaction).

FAQ: Why does my ee% drop as conversion increases?

Diagnosis: Product Inhibition or Auto-Catalysis. Mechanism: The phenolic -OH groups activate the electrophile (e.g., Nitroalkene) via H-bonding.[1] However, the product (often an alcohol or amine) can H-bond to the catalyst, poisoning it or altering the chiral pocket.

Optimization Table: Solvent & Additive Effects

| Variable | Recommendation | Mechanistic Rationale |

| Solvent Polarity | Non-polar (Toluene, Mesitylene) | Polar solvents (DMSO, MeOH) disrupt the critical Catalyst-Substrate H-bonds.[1] |

| Concentration | High (0.5M - 1.0M) | Increases rate of catalyzed pathway over background racemic pathway.[1] |

| Additives | 4Å Molecular Sieves | Water interferes with H-bonding networks.[1] |

| Temperature | Cryogenic (-40°C to 0°C) | Entropic control: H-bonds are stronger and more ordered at lower temperatures.[1] |

Module 4: Advanced Troubleshooting (Non-Linear Effects)

HPEN derivatives are notorious for aggregation.[1] This leads to "Non-Linear Effects" (NLE), where the ee of the product does not linearly correlate with the ee of the catalyst.

The "Reservoir" Effect

Symptom: You use 99% ee ligand but get 50% ee product. Or, you use 50% ee ligand and get 90% ee product (Asymmetric Amplification).[1] Explanation: The active species might be a monomer, but the resting state is a dimer.

-

Heterochiral Dimer (R,S): Often more stable and less soluble (precipitates out).[1] This leaves the solution enriched in the active enantiomer (Amplification).

-

Homochiral Dimer (R,R): If this is the inactive reservoir, you lose catalyst activity but maintain selectivity.

Experiment: The NLE Check

-

Prepare catalysts with varying optical purities (e.g., 20%, 50%, 80%, 100% ee).

-

Linear Line: Monomeric active species.

Resolution for Negative NLE: If aggregation reduces selectivity, add a "monomerizing agent."

-

For Ti-Salan: Add small amounts of a coordinating donor (e.g., PPh3 oxide or excess substrate) to break dimers.

-

For Organocatalysis: Dilute the reaction.

Figure 2: Mechanistic view of Catalyst Aggregation.[1] The formation of inactive dimers (Red) competes with the active monomeric pathway (Green), causing non-linear effects.

References

-

Sigma-Aldrich. this compound Product Specification & Applications. Link

-

Kagan, H. B., & Girard, C. (1998).[1] Nonlinear Effects in Asymmetric Synthesis and Stereoselective Reactions: Ten Years of Investigation. Angewandte Chemie International Edition. Link

-

Tchabanenko, K., et al. (2006).[1] Synthesis of (1S,2S)-1,2-diamino-1,2-bis(2-hydroxyphenyl)ethane and its applications. Tetrahedron Letters. Link[1]

-

Berkessel, A., et al. (2006).[1] Salan Catalysts for Asymmetric Epoxidation. Advanced Synthesis & Catalysis. Link[1]

-

Mba, M., et al. (2008).[1] Ti(IV) Salan complexes in asymmetric catalysis. Coordination Chemistry Reviews. Link[1]

Sources

Technical Support Center: Purification of (1S,2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine

Welcome to the dedicated technical support center for the purification of (1S,2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile chiral diamine. As a key precursor in the synthesis of various chiral ligands and catalysts, its purity is paramount to the success of subsequent applications[1]. This document provides in-depth troubleshooting guides and frequently asked questions to empower you with the knowledge to achieve high-purity this compound in your laboratory.

Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it is crucial to understand the physicochemical properties of this compound, as these properties dictate the appropriate purification techniques.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆N₂O₂ | [2] |

| Molecular Weight | 244.29 g/mol | [2] |

| Appearance | White to light yellow or light orange powder/crystal | |

| Melting Point | 159 °C (decomposes) | |

| Solubility | Slightly soluble in chloroform | |

| Purity (Commercial) | Typically ≥95% or ≥97% (HPLC) | [3][4] |

| Storage Conditions | Recommended to be stored in a cool (<15°C), dark place, preferably under an inert atmosphere (e.g., nitrogen). | [2] |

The presence of both basic amine functionalities and acidic phenolic hydroxyl groups, along with its chiral nature, presents a unique set of purification challenges. The following sections will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Recrystallization Issues

Question 1: My recrystallization of this compound results in poor recovery or no crystal formation. What am I doing wrong?

Answer:

This is a common issue and can stem from several factors related to solvent choice and experimental technique.

Causality: Successful recrystallization hinges on the principle of differential solubility: the compound should be highly soluble in the chosen solvent at elevated temperatures and poorly soluble at lower temperatures. If this condition is not met, either the compound will not dissolve sufficiently to remove impurities, or it will remain in solution upon cooling.

Troubleshooting Steps:

-

Solvent Screening: The key is to find an appropriate solvent or solvent system. Given the molecule's polarity, a systematic screening process is recommended.

-

Single Solvents: Start with solvents of varying polarities. Based on the "like dissolves like" principle, polar solvents are a good starting point. However, given its slight solubility in chloroform, less polar solvents might also be effective in a multi-solvent system.

-

Two-Solvent System: This is often more effective. The ideal primary solvent (Solvent 1) should dissolve the compound well when hot. The secondary solvent (Solvent 2 or "anti-solvent") should be one in which the compound is poorly soluble, but fully miscible with the primary solvent[5].

Recommended Solvent Systems to Screen:

-

System 1: Chloroform/Hexane - Dissolve the crude product in a minimal amount of hot chloroform and slowly add hexane until turbidity persists. Reheat to dissolve and then allow to cool slowly. A similar system was successful for a related compound[6].

-

System 2: Ethanol/Water - Ethanol is a good solvent for many organic compounds, and the addition of water can often induce crystallization.

-

System 3: Ethyl Acetate/Heptane - A common system for compounds of intermediate polarity.

-

-

Concentration is Key: Ensure you are starting with a saturated or near-saturated solution at the boiling point of the solvent. If the solution is too dilute, crystallization will not occur. If you've added too much solvent, carefully evaporate some of it to reach the saturation point.

-

Cooling Rate: Rapid cooling (e.g., plunging the flask into an ice bath) can lead to the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath to maximize recovery.

-

Inducing Crystallization: If crystals do not form spontaneously, try the following:

-

Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.

-

Seeding: Introduce a tiny crystal of the pure compound into the cooled, supersaturated solution.

-

Question 2: The color of my this compound is off-white or yellowish after recrystallization. How can I obtain a purer, white product?

Answer:

A persistent color often indicates the presence of colored impurities, which may be starting materials, byproducts, or degradation products.

Causality: Phenolic compounds are susceptible to oxidation, which can lead to the formation of colored quinone-type species. The presence of residual catalysts or reagents from the synthesis can also contribute to discoloration.

Troubleshooting Steps:

-

Charcoal Treatment: Activated charcoal is effective at adsorbing colored impurities.

-

Protocol: After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated charcoal (typically 1-2% by weight).

-

Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping. Let the solution cool slightly before adding the charcoal.

-

Filtration: Perform a hot filtration to remove the charcoal before allowing the solution to cool.

-

-

Inert Atmosphere: When handling the compound, especially at elevated temperatures during recrystallization, working under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

-

Purity of Solvents: Ensure that the solvents used for recrystallization are of high purity and free from peroxides, which can promote oxidation.

Chromatography Challenges

Question 3: I am trying to purify this compound by column chromatography, but I am getting poor separation and/or streaking of the product on the column. What are the likely causes and solutions?

Answer:

Poor separation and band tailing during column chromatography of this compound are often due to its polar nature and the presence of both acidic and basic functional groups.

Causality: The amine groups can interact strongly with the acidic silanol groups on the surface of silica gel, leading to irreversible adsorption and streaking. The phenolic hydroxyl groups can also lead to strong interactions.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for chromatography issues.

Detailed Solutions:

-

Deactivated Silica Gel:

-

Why it works: Standard silica gel is acidic. You can "deactivate" it by pre-treating it with a base to neutralize the acidic sites.

-

Protocol: Prepare a slurry of silica gel in your chosen mobile phase and add a small amount of a volatile base, such as triethylamine (typically 0.5-1% v/v). This is particularly effective for basic compounds like amines.

-

-

Mobile Phase Modifier:

-

Why it works: Adding a small amount of a competitive binder to the mobile phase can reduce the interaction of your compound with the stationary phase.

-

For Amines: Add a small amount of a base like triethylamine or ammonia (in the form of a methanolic or ethanolic solution) to the eluent.

-

For Phenols: A small amount of a polar solvent like methanol or a weak acid like acetic acid can sometimes improve peak shape.

-

-

Alternative Stationary Phases:

-

Alumina: Neutral or basic alumina can be a good alternative to silica gel for the purification of basic compounds.

-

Reverse-Phase Silica (C18): If the compound is sufficiently non-polar, reverse-phase chromatography using a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures) can be effective.

-

-

Optimize Mobile Phase Polarity:

-

A common starting point for normal-phase chromatography is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or ethanol).

-

Systematically vary the ratio of the solvents to achieve the desired separation. For this compound, a gradient elution from a less polar to a more polar mobile phase might be necessary to first elute non-polar impurities and then the product.

-

Recommended Starting Conditions for Column Chromatography:

| Stationary Phase | Mobile Phase System | Modifier |

| Silica Gel | Dichloromethane/Methanol | 0.5% Triethylamine |

| Neutral Alumina | Ethyl Acetate/Hexane | None |

| C18 Reverse-Phase | Acetonitrile/Water | 0.1% Trifluoroacetic Acid (TFA) |

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound and how should it be stored?

A: this compound is a solid that is generally stable at room temperature for short periods. However, due to the presence of phenolic hydroxyl groups, it is susceptible to long-term degradation, primarily through oxidation, which can be accelerated by light and air. The amine groups can also be susceptible to oxidation. For long-term storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and in a cool, dark place (refrigeration at 2-8 °C is ideal)[2].

Q2: I have synthesized the racemic mixture of 1,2-Bis(2-hydroxyphenyl)ethylenediamine. How can I resolve the enantiomers to obtain the pure (1S,2S) form?

A: Chiral resolution of racemic amines is a common requirement. The most classical method involves diastereomeric salt formation.

Resolution Workflow:

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Detailed Explanation:

-

Choice of Resolving Agent: A chiral acid is used to form diastereomeric salts with the racemic diamine. Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid[7]. The choice of acid and solvent is critical and often requires empirical screening.

-

Fractional Crystallization: The resulting diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization.

-

Liberation of the Free Amine: After separating the desired diastereomeric salt, the pure enantiomer of the diamine is recovered by treatment with a base to neutralize the chiral acid.

Alternatively, chiral preparative HPLC using a chiral stationary phase (CSP) can be employed for the separation of the enantiomers. This method can be more efficient but is also more expensive and may require specialized equipment[8].

Q3: What are the likely impurities I might encounter in my synthesized this compound?

A: The impurities will largely depend on the synthetic route employed. However, some common impurities to anticipate include:

-

Starting Materials: Unreacted starting materials from the synthesis.

-

Diastereomers: If the synthesis is not perfectly stereoselective, you may have the (1R,2R) or meso diastereomers present.

-

Oxidation Products: As mentioned earlier, oxidation of the phenolic groups can lead to colored impurities.

-

Byproducts from Side Reactions: Depending on the specific reagents and conditions used, various side products may be formed.

A thorough understanding of your synthetic pathway is the best guide to predicting potential impurities. Techniques such as HPLC, LC-MS, and NMR are essential for identifying and quantifying these impurities.

References

-

MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. [Link]

-

Unlock chemystery. (2021, February 9). Unlock the Secrets of Chiral Resolution in Organic Compounds! [Video]. YouTube. [Link]

-

ResearchGate. What the best solvent can be used to recrystallize p-phenylenediamine? [Link]

- Payagala, T., et al. (2015). Synthesis and chromatographic evaluation of new polymeric chiral stationary phases based on three (1S,2S)-(-)-1,2-diphenylethylenediamine derivatives in HPLC and SFC.

-

Chromatography Today. (2020, May 20). Trouble with chiral separations. [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

-

MySkinRecipes. World Best Cosmetics/Food/Research Ingredient Portal. [Link]

- Makkos, Z. A., et al. (2022). Synthesis and crystal structure of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol.

- Antal, O., et al. (2015). Determination of chiral diamines by LC-DAD and LC with polarimetric detection.

-

PubChem. 2,2'-(Ethane-1,2-diylbis(azanediylmethylene))diphenol. [Link]

Sources

- 1. This compound 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. Synthesis and crystal structure of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. chromatographytoday.com [chromatographytoday.com]

Technical Support Center: Diastereomeric Resolution with (1S,2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine

Welcome to the technical support guide for diastereomeric resolution using (1S,2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine. This C₂-symmetric chiral diamine is a versatile and effective resolving agent for a variety of racemic acids. Its rigid structure and strategically positioned hydroxyl and amino groups facilitate the formation of well-defined, crystalline diastereomeric salts, which is the cornerstone of this classical resolution technique.[1][2][3]

This guide is structured to provide direct, actionable solutions to common challenges encountered during the resolution process. It is divided into a hands-on Troubleshooting Guide and a broader Frequently Asked Questions (FAQs) section to address both immediate experimental issues and fundamental concepts.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses the most common issues researchers face during diastereomeric salt crystallization. Each question outlines a specific problem, explores its probable causes, and provides a systematic approach to resolving it.

Q1: I've mixed my racemic acid and the resolving agent, but no crystals are forming. What should I do?

This is one of the most frequent challenges, typically rooted in issues of supersaturation or nucleation.

Probable Causes & Solutions:

-

Insufficient Supersaturation: The concentration of the diastereomeric salt in the solution may be below the point of saturation, preventing crystallization.

-

Solution 1: Increase Concentration. Carefully evaporate a portion of the solvent under reduced pressure or with a gentle stream of nitrogen to increase the overall concentration.[4]

-

Solution 2: Add an Anti-solvent. If your salt is formed in a polar solvent (e.g., methanol, ethanol), the gradual addition of a non-polar "anti-solvent" (e.g., hexane, toluene) can drastically reduce the salt's solubility and induce precipitation.[5] This should be done slowly to avoid "oiling out."

-

-

Nucleation Failure: Even in a supersaturated solution, crystallization requires an initial nucleation event.

-

Solution 1: Induce Nucleation. Scratch the inside of the flask with a glass rod just below the solvent line. The microscopic imperfections on the glass can serve as nucleation sites.[5]

-

Solution 2: Seed the Solution. If you have a small amount of the desired pure diastereomeric salt from a previous experiment, add a single, tiny crystal to the solution. This "seed" will act as a template for further crystal growth.

-

Solution 3: Thermal Shock. Cool the solution in an ice bath for a short period. A rapid decrease in temperature can sometimes promote nucleation.

-

-

Incorrect Stoichiometry: An improper molar ratio of the racemic acid to the resolving agent can inhibit the formation of a stable, crystalline salt.

-

Solution: While a 1:1 molar ratio of the racemate to the resolving agent is a common starting point, this is not always optimal.[4] Sometimes, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can lead to a higher purity in the crystallized salt, albeit at a lower yield.[6] It may be necessary to screen different ratios to find the ideal balance.

-